9,10-di-[|A-(4-pyridyl)vinyl]anthracene
Description
Significance of Anthracene (B1667546) Core in Conjugated Systems
The anthracene core, with its rigid and planar π-conjugated system, provides a robust scaffold for the construction of advanced materials. This extended conjugation is responsible for its characteristic blue fluorescence and allows for efficient charge transport, making it a valuable component in optoelectronic devices. The inherent photophysical properties of anthracene, such as a high fluorescence quantum yield in some derivatives, make it an attractive building block for luminescent materials. researchgate.netrsc.org
Overview of 9,10-Disubstituted Anthracene Architectures
The functionalization of the anthracene core at the 9 and 10 positions is a powerful strategy to modulate its electronic and photophysical properties. These positions are highly reactive and allow for the introduction of a wide variety of substituents. The steric and electronic nature of these substituents can significantly influence the molecule's absorption and emission characteristics, as well as its solid-state packing and intermolecular interactions. By carefully selecting the groups at these positions, researchers can fine-tune the material's properties for specific applications. For instance, the introduction of aromatic or heteroaromatic groups can extend the π-conjugation, leading to red-shifted emission, while bulky substituents can prevent aggregation-caused quenching in the solid state. researchgate.netresearchgate.net
Rationale for Investigating 9,10-di-[2-(4-pyridyl)vinyl]anthracene
The specific compound 9,10-di-[2-(4-pyridyl)vinyl]anthracene , also known by the acronym BP4VA, has garnered research interest due to its unique molecular design and the potential for creating materials with responsive properties.
The structure of 9,10-di-[2-(4-pyridyl)vinyl]anthracene is characterized by the presence of pyridylvinyl groups at the 9 and 10 positions of the anthracene core. The vinyl linkages extend the π-conjugated system, while the terminal pyridine (B92270) rings introduce nitrogen atoms that can act as coordination sites for metal ions. This feature makes BP4VA an excellent building block, or "linker," for the construction of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis.
The synthesis of such compounds can often be achieved through palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, which are versatile methods for forming carbon-carbon bonds. nih.gov
Furthermore, the pyridine units in BP4VA can be protonated by acids, leading to significant changes in the molecule's absorption and fluorescence properties. This pH sensitivity has been demonstrated in a hydrogel incorporating a styryl anthracene derivative, which exhibited a rapid and high-contrast color and fluorescence change in response to acidic conditions. researchgate.net
Perhaps one of the most intriguing properties of materials derived from this compound is piezochromism—the change in color and fluorescence in response to mechanical pressure. For the closely related isomer, 9,10-Bis((E)-2-(pyrid-2-yl)vinyl)anthracene, studies have shown that grinding or applying pressure to its crystalline form leads to a red shift in its fluorescence emission. This has been attributed to a change in the molecular aggregation state and the strength of the π-π interactions between the anthracene rings of adjacent molecules. researchgate.net Similarly, MOFs constructed using BP4VA as a linker have exhibited piezochromic behavior, with their luminescence spectra showing a red shift under pressure. This has been linked to the accumulation of coordination defects within the framework. researchgate.net
Interactive Data Insights
The following table summarizes the basic properties of 9,10-di-[2-(4-pyridyl)vinyl]anthracene and a related compound to provide a comparative perspective.
| Property | 9,10-di-[2-(4-pyridyl)vinyl]anthracene | 9,10-bis(4-pyridyl)anthracene |
| CAS Number | 113308-38-6 | 194861-72-8 |
| Molecular Formula | C₂₈H₂₀N₂ | C₂₄H₁₆N₂ |
| Molecular Weight | 384.48 g/mol | 332.4 g/mol |
| Predicted Boiling Point | 628.4±45.0 °C | 481.0±40.0 °C |
| Predicted Density | 1.238±0.06 g/cm³ | 1.210±0.06 g/cm³ |
| Predicted pKa | 5.80±0.26 | 5.17±0.10 |
| Melting Point | >310 °C | Not widely reported |
| Data sourced from commercial supplier databases and may be predicted values. echemi.com |
Structure
3D Structure
Properties
Molecular Formula |
C28H20N2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[2-[10-(2-pyridin-4-ylethenyl)anthracen-9-yl]ethenyl]pyridine |
InChI |
InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H |
InChI Key |
MUGVFODJPVTKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 9,10 Di |a 4 Pyridyl Vinyl Anthracene
Strategic Approaches to Anthracene-Pyridyl Vinyl Conjugation
The creation of the crucial vinyl linkages between the anthracene (B1667546) core and the pyridyl moieties is typically achieved through several powerful cross-coupling and olefination reactions.
Wittig and Horner-Wadsworth-Emmons Olefination Pathways
Olefination reactions are a cornerstone in the synthesis of 9,10-di-[2-(4-pyridyl)vinyl]anthracene. The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. nih.gov In this context, one common approach is the reaction of anthracene-9,10-dicarbaldehyde (B1207805) with a phosphonium (B103445) salt derived from 4-picoline (4-methylpyridine).
The related Horner-Wadsworth-Emmons (HWE) reaction is often preferred due to its superior stereoselectivity and the easier removal of byproducts. wikipedia.orgyoutube.com The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. youtube.com This pathway typically involves reacting 9,10-bis(diethylphosphonatomethyl)anthracene with 4-pyridinecarboxaldehyde (B46228) in the presence of a base. A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble, facilitating a simpler purification process via aqueous extraction. nih.govyoutube.com Furthermore, the HWE reaction generally yields the (E)-alkene (trans) isomer with high selectivity. wikipedia.orgorganic-chemistry.org
Table 1: Comparison of Wittig and HWE Reactions for Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Key Precursors | Anthracene-9,10-dicarbaldehyde, 4-Picolylphosphonium salt | 9,10-Bis(phosphonatomethyl)anthracene, 4-Pyridinecarboxaldehyde |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easily removed) youtube.com |
| Stereoselectivity | Often produces a mixture of (E) and (Z) isomers | Predominantly yields the (E)-isomer wikipedia.orgorganic-chemistry.org |
Suzuki-Miyaura Cross-Coupling and Related Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org For the synthesis of 9,10-di-[2-(4-pyridyl)vinyl]anthracene, this can be approached by coupling 9,10-dibromoanthracene (B139309) with a vinyl-substituted pyridine (B92270) boronic acid or ester. A typical procedure involves reacting 9,10-dibromoanthracene with the appropriate arylboronic acid in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. researchgate.netlookchem.com This method offers a direct and efficient one-step route to diarylanthracene derivatives. lookchem.com
Sonogashira Coupling for Ethynyl Precursors and Subsequent Transformations
An alternative, two-step strategy involves the Sonogashira coupling followed by a reduction. The Sonogashira reaction is a palladium/copper co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net
Sonogashira Coupling: 9,10-dibromoanthracene is reacted with 4-ethynylpyridine (B1298661) in the presence of palladium and copper catalysts to yield 9,10-di(pyridin-4-ylethynyl)anthracene. researchgate.nettubitak.gov.tr This creates the direct carbon-carbon bond between the anthracene and pyridyl moieties, with an alkyne linker.
Reduction: The resulting ethynyl-bridged compound is then subjected to a reduction reaction to transform the triple bonds into double bonds. Partial reduction, for instance using Lindlar's catalyst or other selective hydrogenation methods, can yield the (Z)-isomer (cis), while other reduction conditions can lead to the more stable (E)-isomer (trans).
This pathway allows for the synthesis of specific isomers and provides access to related ethynyl-bridged compounds, which are themselves of interest in materials science. researchgate.net
Functionalization and Derivatization Strategies at the 9,10-Positions
The success of the aforementioned synthetic strategies hinges on the availability of suitably functionalized anthracene precursors. The 9 and 10 positions of anthracene are the most reactive sites, a consequence of the molecule's electronic structure. stackexchange.com Reaction at these positions allows the product to retain two fully aromatic benzene (B151609) rings, which is energetically favorable. stackexchange.com
Key precursor molecules are synthesized through targeted functionalization reactions:
9,10-Dibromoanthracene: This crucial starting material for Suzuki and Sonogashira couplings is prepared by the direct bromination of anthracene.
Anthracene-9,10-dicarbaldehyde: A key precursor for Wittig-type reactions, it can be synthesized from 9,10-bis(chloromethyl)anthracene (B83949) through oxidation.
9,10-Bis(phosphonatomethyl)anthracene: The precursor for HWE reactions is typically prepared from 9,10-bis(halomethyl)anthracene via the Michaelis-Arbuzov reaction with a trialkyl phosphite.
Regioselective Synthesis and Stereoisomeric Considerations (E/Z isomerism)
Regioselectivity: The inherent reactivity of the anthracene nucleus favors substitution at the central 9 and 10 positions. stackexchange.comresearchgate.net This high regioselectivity simplifies the synthesis of 9,10-disubstituted products, as reactions preferentially occur at these sites over the terminal rings. stackexchange.com
Stereoisomerism: The vinyl bridge in 9,10-di-[2-(4-pyridyl)vinyl]anthracene can exist in two geometric configurations: (E) and (Z). studymind.co.uklibretexts.org
(E)-isomer (trans): The pyridyl groups are on opposite sides of the double bonds. This is generally the more thermodynamically stable isomer due to reduced steric hindrance.
(Z)-isomer (cis): The pyridyl groups are on the same side of the double bonds.
The choice of synthetic method heavily influences the resulting stereochemistry. libretexts.orgmasterorganicchemistry.com As noted, the Horner-Wadsworth-Emmons reaction is highly (E)-selective. organic-chemistry.org In contrast, the standard Wittig reaction can often lead to mixtures of (E) and (Z) isomers, although specific conditions and ylide structures can be used to favor one over the other. youtube.com The stereochemical outcome is critical as it directly impacts the molecule's shape, crystal packing, and photophysical properties.
Advanced Purification and Isolation Techniques for Polyconjugated Systems
The purification of highly conjugated, often fluorescent, and poorly soluble compounds like 9,10-di-[2-(4-pyridyl)vinyl]anthracene presents a significant challenge. youtube.com Simple crystallization is often insufficient to achieve the high purity required for electronic applications. youtube.com
Table 2: Purification Techniques for Polyconjugated Systems
| Technique | Description | Application |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. youtube.com | Effective for removing synthetic byproducts and unreacted starting materials. Gradient elution (gradually increasing solvent polarity) is often necessary. youtube.com |
| Recrystallization | Dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. youtube.com | Useful for removing soluble impurities but may be less effective for isomers or compounds with similar solubility. |
| Sublimation | Purifying a solid by heating it to a gas phase, which then re-condenses as a pure solid on a cold surface. | An excellent method for achieving very high purity for thermally stable organic solids, often used for materials intended for electronic device fabrication. |
| Solvent Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids (e.g., an organic solvent and water). youtube.com | Primarily used during the reaction workup to remove water-soluble byproducts, such as the phosphate (B84403) esters from HWE reactions. nih.gov |
These techniques are crucial for obtaining materials with consistent and reproducible properties, which is essential for their application in advanced technologies. youtube.comresearchgate.net
Advanced Structural Characterization and Solid State Architecture
Solution-State Conformation and Dynamic Behavior
The conformation of the molecule is influenced by a balance of electronic and steric factors. A planar conformation would maximize π-conjugation along the entire molecular backbone, which generally leads to a red-shift in the absorption and emission spectra. However, steric hindrance between the hydrogen atoms of the vinyl groups and the anthracene (B1667546) core, as well as between the vinyl groups and the pyridyl rings, can force the molecule to adopt a non-planar conformation. Studies on similar 9,10-disubstituted anthracenes suggest that the dihedral angles between the anthracene core and the substituents are often significant, leading to a twisted geometry. nih.gov For example, in the crystal structure of the related anti-9,10-di(1-naphthyl)anthracene, the dihedral angle between the anthracene and naphthyl mean planes is a substantial 83.96(4)°. nih.gov
The dynamic behavior in solution involves the interconversion between different conformational isomers. This dynamic process can be influenced by the solvent polarity and viscosity. In viscous solvents, the intramolecular rotations may be hindered, leading to changes in the observed photophysical properties. For some functionalized anthracene derivatives, this restriction of intramolecular rotation in viscous media or upon aggregation can lead to a phenomenon known as aggregation-induced emission (AIE), where the molecule is non-emissive or weakly emissive in dilute solution but becomes highly fluorescent in the aggregated state. nih.gov
Spectroscopic Characterization for Detailed Structural Elucidation
For the mono-substituted analogue, (E)-4-(2-(anthracen-9-yl)vinyl)pyridine, the vinylic protons are expected to appear as doublets with a large coupling constant (typically > 15 Hz), confirming the trans (E) stereochemistry of the vinyl linkage. nih.gov The protons of the anthracene core and the pyridyl rings will exhibit complex multiplets in the aromatic region of the ¹H NMR spectrum. Due to the symmetry of the 9,10-disubstituted compound, a simpler spectrum compared to a mono-substituted analogue would be anticipated, assuming free rotation in solution. However, restricted rotation could lead to more complex spectra.
The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atoms of the anthracene core, the vinyl groups, and the pyridyl rings would appear at characteristic chemical shifts. For example, the quaternary carbons of the anthracene core at positions 9 and 10 would be found in the downfield region of the aromatic signals. The table below provides a hypothetical assignment of the ¹³C NMR chemical shifts based on data from related anthracene derivatives.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| Anthracene C9/C10 | 135-140 |
| Anthracene CH | 125-132 |
| Vinyl CH | 128-135 |
| Pyridyl C (quaternary) | 148-152 |
| Pyridyl CH | 120-140 |
This table is illustrative and based on data from analogous compounds. Actual chemical shifts may vary.
Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be essential for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the anthracene core, the vinyl linkers, and the pyridyl rings.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings (anthracene and pyridine) would appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl groups would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern of the aromatic rings and the stereochemistry of the vinyl groups. A strong absorption band around 965 cm⁻¹ is characteristic of the out-of-plane C-H wagging of a trans-disubstituted alkene, which would confirm the E-configuration of the vinyl linkages.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Due to the high degree of conjugation and the presence of a center of inversion in the anthracene core, certain vibrational modes may be Raman active but IR inactive, and vice versa. The C=C stretching modes of the anthracene core and the vinyl groups are expected to show strong Raman scattering signals. The symmetric stretching of the anthracene ring system would also be a prominent feature in the Raman spectrum.
A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), would allow for a complete assignment of the observed vibrational modes. The table below summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Vinyl C-H Stretch | 3050-3000 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| Vinyl C=C Stretch | ~1625 | Raman (strong) |
| trans-Vinyl C-H Out-of-Plane Bend | ~965 | IR (strong) |
| Pyridine (B92270) Ring Vibrations | 1590, 1500, 1420, 1070, 1000 | IR, Raman |
| Anthracene Ring Breathing | ~1400 | Raman (strong) |
This table provides a general guide to the expected vibrational modes.
The combined use of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecular structure of 9,10-di-[2-(4-pyridyl)vinyl]anthracene.
Electronic Structure and Computational Chemistry Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are powerful computational tools used to investigate the electronic structure of molecules. These methods have become standard for studying molecular geometries, electronic orbitals, and the nature of electronic transitions in conjugated organic molecules like 9,10-di-[2-(4-pyridyl)vinyl]anthracene. DFT calculations, often using functionals like B3LYP with a 6-31G* basis set, can effectively model key electronic parameters.
Optimization of Molecular Geometries and Conformations
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 9,10-di-[2-(4-pyridyl)vinyl]anthracene, these calculations establish the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
The core anthracene (B1667546) unit is a planar, aromatic system. The key structural parameters determined through optimization are the rotational angles of the two -(pyridyl)vinyl substituents relative to this plane. Due to steric hindrance between the vinyl protons and the anthracene core, it is expected that the pyridylvinyl arms will be twisted out of the plane of the anthracene ring. This twisting affects the degree of π-conjugation across the molecule, which in turn influences its electronic and optical properties. Studies on similar 9-vinylanthracene (B1293765) derivatives have shown significant dihedral angles between the anthracene ring and the terminal aromatic rings, confirming a non-coplanar structure.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. DFT calculations provide the energies and spatial distributions of these orbitals.
For 9,10-di-[2-(4-pyridyl)vinyl]anthracene, the HOMO is typically localized on the electron-rich anthracene core and the vinyl linkages, while the LUMO may be distributed across the entire conjugated system, including the electron-accepting pyridine (B92270) rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer-wavelength light. The extended π-conjugation provided by the vinyl groups is expected to result in a relatively small HOMO-LUMO gap, contributing to the compound's luminescence. Computational studies on related anthracene-based acceptors for organic solar cells have reported optical band-gaps in the range of 1.71 to 1.75 eV. The ability to tune these energy levels through chemical modification is a key aspect of materials design.
Table 1: Representative Frontier Orbital Energies for Anthracene Derivatives This table presents typical values for related compounds to illustrate the concepts, as specific data for the title compound is not available.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Anthracene-based Polymer | -5.20 | -3.10 | 2.10 | |
| Fused Aromatic Acceptor | - | - | 1.71 |
Electronic Transitions and Excited State Characterization
While DFT describes the ground state, TD-DFT is employed to investigate the properties of electronic excited states. This analysis allows for the prediction and interpretation of the molecule's absorption spectrum by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (a measure of transition probability).
The primary electronic transition responsible for the light absorption of 9,10-di-[2-(4-pyridyl)vinyl]anthracene is the HOMO → LUMO transition. This involves the promotion of an electron from the highest occupied orbital to the lowest unoccupied orbital and is characterized as a π → π* transition, typical for conjugated aromatic systems. TD-DFT calculations can also identify other possible transitions and characterize the nature of the excited states (e.g., charge-transfer character), providing a detailed picture that helps to understand the molecule's fluorescence and other photophysical behaviors.
Table 2: Representative Calculated Electronic Transition Data This table illustrates the type of data generated by TD-DFT calculations for related systems.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Reference |
|---|---|---|---|---|---|
| S₀ → S₁ | 2.01 | 617 | Low | HOMO → LUMO |
Quantum Chemical Modeling of Intermolecular Interactions and Aggregation
In the solid state or in aggregates, the properties of 9,10-di-[2-(4-pyridyl)vinyl]anthracene can differ significantly from those of an isolated molecule. Quantum chemical models are used to study the non-covalent interactions between molecules, such as π–π stacking and van der Waals forces. These interactions dictate how molecules pack in a crystal lattice or aggregate in solution.
A key phenomenon for this class of compounds is the influence of molecular aggregation on luminescence. Studies on the closely related isomer, 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene, have shown that the degree of π–π interaction between the anthracene planes of adjacent molecules directly influences the HOMO-LUMO band gap and the emission color.
Weak Interaction: When the anthracene planes of adjacent molecules have minimal overlap, the electronic coupling is weak, and the material exhibits green fluorescence, similar to the isolated molecule.
Strong Interaction: As the overlap between the anthracene cores increases (e.g., under pressure or in a different crystal polymorph), the π–π interactions become stronger. This increased interaction stabilizes the electronic states, reduces the energy gap, and causes a red-shift in the fluorescence emission.
This behavior, known as piezochromic luminescence, is a direct consequence of changes in the collective electronic structure of the aggregate. Furthermore, many 9,10-distyrylanthracene (B86952) derivatives are known to exhibit aggregation-induced emission (AIE), where restricted intramolecular rotations in the aggregated state enhance fluorescence quantum yield.
Theoretical Prediction of Spectroscopic Responses
A major application of TD-DFT is the theoretical prediction of spectroscopic responses, which can then be compared with experimental measurements. By calculating the energies and oscillator strengths of electronic transitions, one can simulate the UV-Visible absorption spectrum of 9,10-di-[2-(4-pyridyl)vinyl]anthracene.
Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy difference between the S₁ and the ground state (S₀), it is possible to predict the photoluminescence emission wavelength. The difference between the absorption and emission maxima (the Stokes shift) can also be estimated. These theoretical spectra are invaluable for interpreting experimental data. For instance, DFT calculations on other 9,10-disubstituted anthracenes have confirmed that substitutions can have a minor effect on absorption spectra but a more significant impact on fluorescence properties. The close correlation between predicted and measured spectra serves to validate the computational model, reinforcing the understanding of the structure-property relationships.
Advanced Photophysical Phenomena and Mechanistic Insights
Absorption and Emission Mechanisms of 9,10-di-[2-(4-pyridyl)vinyl]anthracene Derivatives
The photophysical properties of 9,10-di-[2-(4-pyridyl)vinyl]anthracene derivatives are intrinsically linked to their molecular architecture. The central anthracene (B1667546) core, coupled with the vinyl-pyridyl arms, creates an extended π-conjugated system that is highly responsive to external stimuli.
In dilute solutions, many 9,10-distyrylanthracene (B86952) (DSA) derivatives, including those with pyridyl end-caps, are known to exhibit faint emission. polymer.cnacs.org This weak fluorescence is often attributed to the relatively free intramolecular rotation of the vinyl groups, which provides a non-radiative decay pathway for the excited state, thus reducing the fluorescence quantum yield. polymer.cnacs.org The concept of fluorescence quantum yield (Φf) is a critical parameter, representing the ratio of photons emitted to photons absorbed. nih.gov For many organic fluorophores, this value is sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the presence of quenchers. rsc.orgnist.gov
The fluorescence lifetime (τ), another key parameter, is the average time a molecule remains in its excited state before returning to the ground state. The radiative lifetime is the theoretical lifetime if fluorescence were the only decay process. These parameters are crucial for understanding the dynamics of the excited state. For instance, the fluorescence quantum yield of 9,10-diphenylanthracene, a related anthracene derivative, has been reported to be as high as 1.0 in cyclohexane, indicating highly efficient emission in the absence of significant non-radiative pathways. omlc.org However, for derivatives like 9,10-di-[2-(4-pyridyl)vinyl]anthracene, the rotational freedom in solution leads to lower quantum yields. polymer.cnacs.org
Table 1: Photophysical Data for Selected Anthracene Derivatives
| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τ) | Notes |
|---|---|---|---|---|
| 9,10-diphenylanthracene | Cyclohexane | 1.0 omlc.org | - | Often used as a fluorescence standard. nist.gov |
| 9,10-diphenylanthracene | Cyclohexane | 0.90 omlc.org | - | Another reported value. omlc.org |
| Quinine Sulfate | N H2SO4 | - | - | A common fluorescence standard with no self-absorption. nist.gov |
| 4Py-PAA | THF | - | - | Emits blue-green light. sioc-journal.cn |
| 2Py-PAA | THF | - | - | Two-photon absorption cross-section of 101 GM. sioc-journal.cn |
The emission behavior of 9,10-di-[2-(4-pyridyl)vinyl]anthracene derivatives changes dramatically in the solid state or in aggregated forms. This is a hallmark of luminogens exhibiting aggregation-induced emission (AIE). acs.org
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This is in stark contrast to the more common aggregation-caused quenching (ACQ) effect. acs.orgresearchgate.net For 9,10-distyrylanthracene derivatives, the AIE effect is prominent; they are faintly emissive in solution but exhibit intense emission in their crystalline or aggregated states. polymer.cnacs.orgrsc.org This enhanced emission in the solid state makes them promising materials for applications such as organic light-emitting diodes (OLEDs). rsc.org For example, a derivative, 4Py-PAA, emits blue-green light in THF solution but a more intense red light in the solid state. sioc-journal.cn In a solvent mixture with 70% water, which induces aggregation, the emission intensity of 4Py-PAA is three times higher than in pure THF. sioc-journal.cn
The primary mechanism responsible for the AIE phenomenon in 9,10-distyrylanthracene derivatives is the restriction of intramolecular torsion (RIT). polymer.cnacs.org In solution, the phenyl or pyridyl rings can rotate relatively freely around the vinyl-anthracene bonds, providing a non-radiative pathway for the de-excitation of the molecule. polymer.cnacs.org However, in the aggregated or crystalline state, these intramolecular rotations are sterically hindered by neighboring molecules. polymer.cnacs.org This "locking" of the molecular conformation blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thus leading to a significant increase in fluorescence quantum yield. polymer.cnacs.org The torsion between the 9,10-anthrylene core and the vinylene moieties is a key factor in the AIE properties of these compounds. polymer.cn
While AIE is a key feature, under certain conditions, aggregation can lead to quenching of fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.net ACQ often occurs in planar, disk-like molecules that can form strong π–π stacking interactions in the aggregate state. researchgate.net This can lead to the formation of excimers, which are excited-state dimers that can decay non-radiatively, thus quenching the emission. researchgate.netrsc.org The formation of anthracene excimers has been observed in various systems and can be induced by aggregation. nih.govacs.org While some anthracene derivatives are designed to exhibit highly efficient excimer fluorescence, in many cases, excimer formation is a pathway to fluorescence quenching. rsc.org For some 9,10-diheteroarylanthracene derivatives, a switch from AIE to ACQ behavior has been observed, highlighting the delicate balance between different aggregation effects. rsc.org
Solid-State Emission Characteristics and Aggregation Effects
Excited State Dynamics and Energy Transfer Processes
The photophysical behavior of 9,10-disubstituted anthracene derivatives, including 9,10-di-[2-(4-pyridyl)vinyl]anthracene, is governed by complex excited-state dynamics. Upon photoexcitation, these molecules transition from the ground state (S₀) to an excited singlet state (S₁). The subsequent de-excitation pathways determine their fluorescent properties. For many anthracene derivatives, intramolecular relaxation from the initially excited state is a highly efficient process. researchgate.net In the solid state or in aggregates, the dynamics are further complicated by intermolecular interactions. Favorable orbital overlap between adjacent molecules can lead to the formation of excimer states, which are excited-state dimers. rsc.org This process involves the rapid relaxation of the exciton (B1674681) to the excimer state, often on a sub-nanosecond timescale. rsc.org
Energy transfer is a critical process in the excited-state dynamics of these compounds. Studies on related anthracene systems have elucidated mechanisms for both singlet and triplet energy transfer. rsc.org For instance, in covalently linked or self-assembled systems involving an anthracene unit and another chromophore, Förster resonance energy transfer (FRET) can occur for singlets, while Dexter energy transfer is a common mechanism for triplets. rsc.org In some 9,10-disubstituted anthracene oligomers, it has been discovered that triplet excited states can be formed through charge recombination following an initial symmetry-breaking charge separation, particularly in polar solvents. nih.gov This pathway competes with other de-excitation channels like singlet fission or excimer formation. nih.gov The specific substituents at the 9 and 10 positions significantly influence these dynamics; while some substitutions cause only minor changes to the electronic states, others can introduce new de-excitation pathways and alter the photoluminescence characteristics. researchgate.netchalmers.se
External Stimuli Response of Photoluminescence
The fluorescence of 9,10-di-[2-(4-pyridyl)vinyl]anthracene and its derivatives is highly sensitive to the molecule's external environment. This responsiveness allows for its application in sensing and smart materials, as mechanical, solvent, and chemical stimuli can induce significant and often reversible changes in its emission properties.
Derivatives of 9,10-di(pyridylvinyl)anthracene exhibit pronounced mechanofluorochromism, where the fluorescence color changes in response to mechanical force. researchgate.net This phenomenon, also known as piezochromism when induced by hydrostatic pressure, is rooted in changes to the solid-state molecular packing. researchgate.net In its crystalline state, a related isomer, 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene, shows green fluorescence. researchgate.net However, upon grinding or the application of high pressure, the fluorescence undergoes a significant red shift, transitioning through orange to red. researchgate.net
This optical change is attributed to a pressure-induced alteration of the molecular aggregation state. researchgate.net Specifically, the mechanical force enhances the π-π interactions between the anthracene rings of adjacent molecules, leading to a more planar and aggregated conformation. This change in packing modifies the electronic energy levels and promotes the formation of lower-energy emissive states, resulting in the observed red shift in fluorescence. researchgate.net The process can often be reversed by exposing the ground powder to certain solvents, which dissolves and then allows the original crystal packing to be restored upon solvent evaporation. researchgate.net
Table 1: Effect of Mechanical Pressure on the Fluorescence of an Anthracene Derivative
| Stimulus | Initial State (Crystalline) | Final State (After Grinding/Pressure) |
|---|---|---|
| Fluorescence Emission | Green | Red-shifted (Orange to Red) |
| Underlying Mechanism | Loose molecular packing | Enhanced π-π stacking and molecular aggregation |
Data sourced from studies on 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene. researchgate.net
The photophysical properties of 9,10-disubstituted anthracenes can be strongly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. In a study of closely related 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) dimers and trimers, the solvent was found to play a crucial role in dictating the decay pathways of the excited state. nih.gov In polar solvents, these molecules were observed to undergo symmetry-breaking charge separation, forming a charge-separated state (CSS). nih.gov This CSS subsequently decays via charge recombination to generate a triplet excited state. nih.gov
This solvent-dependent dynamic is significant because it provides a pathway to triplet formation that is distinct from singlet fission. nih.gov The polarity of the solvent can stabilize the charge-separated state, making this pathway more favorable compared to in nonpolar environments. The formation of the CSS is identifiable by unique signatures in transient absorption spectroscopy. nih.gov This behavior highlights how solvent interactions can fundamentally alter the electronic structure and de-excitation dynamics of the excited molecule.
Table 2: Solvent-Dependent Excited State Pathways for BPEA Oligomers
| Solvent Polarity | Primary Excited State Process | Consequence |
|---|---|---|
| Polar | Symmetry-breaking charge separation | Formation of triplet states via charge recombination |
| Nonpolar | Excimer formation (concentration dependent) | Competing decay pathway, reduced triplet yield |
Findings based on studies of 9,10-bis(phenylethynyl)anthracene oligomers. nih.gov
Research on hydrogels incorporating a styryl anthracene derivative (BP4VA) demonstrated this pH-responsiveness vividly. researchgate.net Under neutral or basic conditions, the material exhibits a yellow color with bright green fluorescence. researchgate.net Upon exposure to acid, the protonation of the pyridyl nitrogen induces a dramatic and rapid change. The color shifts from yellow to red, and the fluorescence switches from bright green to a weak red emission. researchgate.net This effect is due to the change in the intramolecular charge transfer (ICT) characteristics of the molecule upon protonation. The protonated pyridinium (B92312) group acts as a much stronger electron-accepting unit, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and alters the emissive state.
Table 3: pH-Induced Optical Response of a Styryl Anthracene Derivative
| Condition | Appearance | Fluorescence Emission | Molecular State |
|---|---|---|---|
| Neutral/Basic | Yellow | Bright Green | Pyridyl groups are neutral |
| Acidic | Red | Weak Red | Pyridyl groups are protonated |
Data sourced from studies on hydrogels containing a styryl anthracene derivative. researchgate.net
Supramolecular Assembly and Coordination Chemistry
Self-Assembly Strategies via Non-Covalent Interactions
The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is a cornerstone of supramolecular chemistry. For 9,10-di-[2-(4-pyridyl)vinyl]anthracene, the primary driving forces behind its self-assembly are hydrogen bonding, π-π stacking, and van der Waals interactions.
While 9,10-di-[2-(4-pyridyl)vinyl]anthracene lacks classic hydrogen bond donors like -OH or -NH groups, the nitrogen atoms of the pyridyl rings can act as hydrogen bond acceptors. This allows for the formation of weak C-H···N hydrogen bonds, where hydrogen atoms from the vinyl groups or the anthracene (B1667546) core of neighboring molecules interact with the pyridyl nitrogen. These directional interactions, though individually weak, can collectively contribute to the formation and stability of ordered supramolecular arrays. semanticscholar.org
In the presence of co-crystallizing agents containing hydrogen bond donors (e.g., water, alcohols, or carboxylic acids), more robust O-H···N hydrogen bonds can be formed. mdpi.comresearchgate.net These interactions are a powerful tool in crystal engineering, enabling the construction of extended polymeric supramolecular structures. mdpi.comresearchgate.net For instance, in related systems, the co-crystallization of bipyridyl compounds with dihydroxy-functionalized anthracenes leads to the formation of one-dimensional zigzag chains and infinitely rectangular macrocycles through O-H···N hydrogen bonding. mdpi.comresearchgate.net
The large, planar surface of the anthracene core in 9,10-di-[2-(4-pyridyl)vinyl]anthracene provides an ideal platform for significant π-π stacking interactions. These attractive, non-covalent forces arise from the interaction between the electron clouds of adjacent aromatic rings and are a dominant factor in the self-assembly of many polycyclic aromatic hydrocarbons. nih.govnih.gov The magnitude of these interactions, typically in the range of 2 kJ mol⁻¹, contributes to the formation of organized stacks, which can adopt arrangements such as herringbone or lamellar structures. nih.gov
In the solid state, anthracene moieties tend to stack with face-to-face distances typically between 3.6 and 3.7 Å. nih.govnih.gov This stacking can lead to the formation of one-dimensional columns or layered structures, profoundly influencing the material's properties. The orientation of the stacked molecules—whether unidirectional or bidirectional—can lead to the formation of different polymorphs with distinct unit cell volumes. nih.gov The interplay between π-π stacking and other non-covalent forces dictates the final supramolecular architecture. semanticscholar.org
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing 9,10-di-[2-(4-pyridyl)vinyl]anthracene as Ligand
The terminal pyridyl groups of 9,10-di-[2-(4-pyridyl)vinyl]anthracene are excellent coordination sites for metal ions, making this compound a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nanochemazone.comrsc.org The vinyl spacers provide additional length and some degree of flexibility compared to the more rigid 9,10-di(4-pyridyl)anthracene ligand.
The design of MOFs and CPs using ligands like 9,10-di-[2-(4-pyridyl)vinyl]anthracene is based on several key principles:
Ligand Geometry: The ligand's linear and rigid nature, with nitrogen donors at opposite ends, predisposes it to act as a bridging linker between metal centers, leading to the formation of extended networks.
Metal Ion Coordination Sphere: The preferred coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) dictates the number and orientation of the ligands that can bind to it, thus influencing the resulting network's topology.
Counter-ions and Solvent Molecules: Non-coordinating or coordinating counter-ions and solvent molecules can significantly influence the final structure. They can act as templates, occupy pores, or even participate in the coordination sphere of the metal, leading to different structural outcomes. researchgate.net
Mixed-Ligand Systems: The introduction of a secondary ligand, often a dicarboxylate, can be used to control the dimensionality and topology of the resulting framework, leading to the formation of complex, interpenetrated networks. researchgate.netrsc.org
The use of 9,10-di-[2-(4-pyridyl)vinyl]anthracene and its close analogs as ligands in coordination with various metal ions (e.g., Co²⁺, Cd²⁺, Zn²⁺) has led to a rich variety of structures with different dimensionalities and topologies. rsc.orgresearchgate.netrsc.org
Dimensionality: The resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. For example, with certain metal-anion combinations, linear 1D coordination polymers are formed. researchgate.net In other cases, 2D layered structures with a classic (4,4) topology or 3D interpenetrating networks are observed. rsc.orgrsc.org
Topology: The topology describes the underlying connectivity of the network. For the related 9,10-di(4-pyridyl)anthracene ligand, common topologies include the primitive cubic (pcu) network, which is often observed in 2-fold interpenetrating frameworks, and the diamondoid (dia) network. rsc.orgrsc.org The choice of metal, counter-ion, and secondary ligands can direct the assembly towards a specific topology. researchgate.net
The table below summarizes findings for coordination polymers based on the closely related ligand, 9,10-di(4-pyridyl)anthracene (dpa).
| Metal Ion | Ancillary Ligand/Anion | Formula | Dimensionality | Topology | Reference |
| Co²⁺ | 1,4-Benzenedicarboxylate | [Co(dpa)(1,4-bdc)] | 3D | pcu (interpenetrating) | rsc.org |
| Co²⁺ | 4,4'-Biphenyldicarboxylate | [Co(dpa)(bpdc)] | 3D | pcu (interpenetrating) | rsc.org |
| Cd²⁺ | Chloride | [Cd(dpa)₂(Cl)₂] | 2D | (4,4) | rsc.org |
| Cd²⁺ | Chloride/Water | [Cd(dpa)(Cl)₂(H₂O)₂] | 1D | Chain | rsc.org |
| Zn²⁺ | p-Toluenesulfonate | {[Zn(dpa)(MeOH)₂(p-Tos)₂]}n | 1D | Linear Chain | researchgate.net |
| Zn²⁺ | Trifluoroacetate | {[Zn(dpa)(MeOH)₂(CF₃CO₂)₂]}n | 1D | Linear Chain | researchgate.net |
Host-Guest Chemistry and Encapsulation Studies
The porous nature of coordination polymers and metal-organic frameworks (MOFs) constructed from ligands like 9,10-di-[2-(4-pyridyl)vinyl]anthracene allows them to act as hosts for various guest molecules. This encapsulation can lead to novel properties and applications, from enhancing luminescence to facilitating chemical separations.
Research has shown that metal-organic frameworks can be designed to encapsulate guest molecules, leading to enhanced functionalities. For example, a nickel-based MOF constructed with the ligand trans, trans-9,10-bis(4-pyridylethenyl)anthracene has been utilized to encapsulate fullerenes (C₆₀ and C₇₀). researchgate.net This host-guest system not only demonstrates the capability of such frameworks to accommodate large guest molecules but also exhibits interesting properties such as polarized fluorescence emission and the ability to selectively separate C₇₀ from C₆₀. researchgate.net The presence of guest molecules within the pores of coordination polymers can significantly influence the assembly and the resulting topology of the framework. researchgate.net
The following table provides an example of a host-guest system involving a coordination polymer of a ligand structurally identical to 9,10-di-[2-(4-pyridyl)vinyl]anthracene.
| Host Framework | Guest Molecule(s) | Key Finding |
| Ni-MOF with trans, trans-9,10-bis(4-pyridylethenyl)anthracene | Fullerenes (C₆₀, C₇₀) | Polarized fluorescence emission and selective separation of C₇₀ over C₆₀ |
Advanced Materials Applications and Device Physics
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters
The structure of 9,10-di-[2-(4-pyridyl)vinyl]anthracene is well-suited for use in Organic Light-Emitting Diodes (OLEDs). The anthracene (B1667546) moiety is a well-established blue-emitting chromophore, and the vinyl-pyridyl substituents allow for tuning of the electronic properties to optimize device performance.
Electron Transport Properties and Charge Carrier Mobilities in Device Contexts
In the context of OLEDs, efficient charge transport is crucial for high performance. The electron-deficient nature of the pyridine (B92270) rings in 9,10-di-[2-(4-pyridyl)vinyl]anthracene suggests that it possesses inherent electron-transporting capabilities. rsc.org Materials with electron-deficient nitrogen-containing heterocycles, like pyridines and oxadiazoles, are widely used as electron transport materials (ETMs) because they facilitate the movement of electrons from the cathode towards the emissive layer. rsc.org
Table 1: Comparative Electron Mobilities of Related Materials
| Material Type | Example Compound/Polymer | Reported Electron Mobility (cm²/Vs) |
|---|---|---|
| Anthracene Crystal | Anthracene | ~0.3 - 3.0 |
| Oxadiazole Derivative | 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | ~10⁻⁶ |
This table presents data for related material classes to provide context for the expected performance of 9,10-di-[2-(4-pyridyl)vinyl]anthracene.
Optimization of Device Architecture for Enhanced Performance
Emissive Layer (EML) Thickness: Simulations and experimental studies have shown that increasing the thickness of the EML can lead to higher internal quantum efficiency (IQE) at low current densities. uoregon.edu For a given device, there is an optimal EML thickness that balances charge recombination and exciton (B1674681) quenching effects.
Host-Dopant Systems: While 9,10-di-[2-(4-pyridyl)vinyl]anthracene can function as the primary emitter, it can also be used as a host material for other fluorescent or phosphorescent dopants. nih.gov Its wide bandgap would allow for efficient energy transfer to a lower-energy guest emitter.
Interlayer Engineering: The choice of HTL is critical. A material like N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′diamine (NPB) is a common choice. nih.govbldpharm.com However, the energy levels between the HTL and the emissive material must be well-matched to ensure balanced charge injection. In some cases, exciplex formation can occur at the interface between the emitter and the HTL, leading to a red-shift in the emission spectrum. nih.govbldpharm.com The inclusion of a dedicated hole-blocking layer can confine electrons within the EML, further enhancing recombination efficiency.
Simulations suggest that an emitter concentration of around 5% within a host matrix can be optimal for achieving high IQE, though this is highly dependent on the specific materials and device structure. uoregon.edu
Chemical Sensing and Chemodosimeters
The pyridyl groups in 9,10-di-[2-(4-pyridyl)vinyl]anthracene also make it a promising candidate for the development of fluorescent chemical sensors. The nitrogen atom's lone pair of electrons can act as a binding site for analytes, leading to a detectable change in the molecule's fluorescence.
Metal Ion Sensing Mechanisms
Pyridine-containing fluorescent molecules are widely explored as chemosensors for metal ions. mdpi.commdpi.com The sensing mechanism relies on the coordination of a metal ion with the nitrogen atoms of the pyridyl groups. This interaction can significantly alter the photophysical properties of the fluorophore in several ways:
Chelation-Enhanced Fluorescence (CHEF): Binding to certain metal ions can increase the structural rigidity of the molecule, which reduces non-radiative decay pathways and leads to a significant increase in fluorescence intensity. For example, similar phenanthroline-based sensors show a strong CHEF effect in the presence of Cd²⁺.
Fluorescence Quenching: Conversely, coordination with paramagnetic metal ions (like Cu²⁺ or Co²⁺) or heavy metal ions can induce fluorescence quenching through energy or electron transfer processes. mdpi.com
Spectral Shifts: The coordination event can alter the energy levels of the molecule's frontier molecular orbitals, resulting in a shift (either blue or red) of the emission wavelength.
The selectivity of the sensor is determined by factors such as the size of the metal ion, its charge density, and its affinity for the N-donor binding site. The pre-organized structure of ligands containing pyridyl moieties can lead to high selectivity for specific metal ions that are a good fit for the binding pocket.
Table 2: Potential Metal Ion Sensing Properties
| Analyte (Metal Ion) | Potential Sensing Mechanism | Expected Response |
|---|---|---|
| Cd²⁺, Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "Turn-On" |
| Ca²⁺, Mg²⁺ | Weak Interaction | Minimal Change in Fluorescence |
This table outlines the plausible sensing mechanisms and responses of 9,10-di-[2-(4-pyridyl)vinyl]anthracene towards various metal ions based on the behavior of similar pyridine-based sensors.
Anion Recognition Systems
While cation sensing with pyridine derivatives is common, anion recognition is also a significant area of research. The mechanism for anion sensing with a neutral receptor like 9,10-di-[2-(4-pyridyl)vinyl]anthracene is more complex than for cations. Plausible mechanisms include the formation of hydrogen bonds or the disruption of molecular aggregates.
The hydrogen atoms on the vinyl groups, which are adjacent to the electron-withdrawing pyridyl rings, are sufficiently acidic to act as hydrogen-bond donors for basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻). rsc.org This interaction can modulate the electronic structure of the anthracene fluorophore, leading to a change in its emission characteristics, often through a photoinduced electron transfer (PET) mechanism. nih.gov
Another potential mechanism involves changes in supramolecular aggregation. Some pyridine-based molecules form aggregates in solution, and the introduction of specific anions can disrupt or alter these aggregates, leading to a distinct optical response. bldpharm.com For example, derivatives of 4-(pyrrol-1-yl)pyridine have shown high selectivity for nitrite (B80452) ions through a mechanism believed to involve changes in the aggregate system. bldpharm.com Given its planar aromatic structure, 9,10-di-[2-(4-pyridyl)vinyl]anthracene could exhibit similar aggregation-dependent sensing behavior in certain solvent systems.
Photoresponsive and Stimuli-Responsive Materials
The unique molecular architecture of 9,10-di-[2-(4-pyridyl)vinyl]anthracene, featuring a large, photoactive anthracene core flanked by pyridylvinyl groups, makes it a compelling candidate for the development of advanced photoresponsive and stimuli-responsive materials. These materials can undergo reversible or irreversible changes in their physical and chemical properties upon exposure to external stimuli such as light and mechanical force.
Photodimerization and Photoisomerization Phenomena in Solid-State Materials
In the solid state, the photochemical behavior of 9,10-di-[2-(4-pyridyl)vinyl]anthracene is largely dictated by the spatial arrangement of the molecules within the crystal lattice. The most prominent photoreaction for anthracene derivatives is photodimerization, a [4π+4π] cycloaddition reaction between two parallel and closely spaced anthracene cores of neighboring molecules. This reaction is highly dependent on the crystal packing, requiring the reactive double bonds at the 9 and 10 positions of the anthracene moieties to be in close proximity, typically less than 4.2 Å apart.
Upon irradiation with UV light, typically in the range of 350-400 nm, the anthracene units can undergo dimerization to form a new, non-conjugated cyclobutane-containing structure. This process leads to significant changes in the material's properties, including a loss of the characteristic fluorescence of the anthracene chromophore and a change in its absorption spectrum. The photodimerization is often reversible, with the original monomeric state being regenerated upon irradiation with shorter wavelength UV light (around 250-300 nm) or by heating, which induces cycloreversion of the dimer.
The presence of the pyridyl groups can influence the crystal packing through hydrogen bonding and π-π stacking interactions, potentially pre-organizing the molecules in a favorable arrangement for photodimerization. In azaanthracenes, which are structurally related compounds containing nitrogen in the aromatic system, cation-π interactions have been shown to control the regio- and stereoselectivity of the photodimerization process. Similar interactions could play a role in the solid-state photochemistry of 9,10-di-[2-(4-pyridyl)vinyl]anthracene.
The interplay between photodimerization and photoisomerization can lead to complex photoresponsive behavior. The specific outcome of photoirradiation depends on factors such as the excitation wavelength, the temperature, and the specific crystalline polymorph of the material.
Table 1: Representative Photophysical and Photochemical Properties of Anthracene Derivatives in the Solid State
| Property | Monomer State | Dimer State | Photoisomer (Z) |
| Absorption Max (λ_max) | ~380-420 nm | ~250-280 nm | Shifted relative to E-isomer |
| Emission Max (λ_em) | ~450-550 nm (Fluorescent) | Non-emissive | Typically lower fluorescence quantum yield |
| Quantum Yield (Φ_dimerization) | Varies with crystal packing | - | - |
| Reversibility | - | Heat or short λ UV | Heat or light |
Note: The data in this table are representative values for anthracene derivatives and are intended for illustrative purposes. Specific values for 9,10-di-[2-(4-pyridyl)vinyl]anthracene would require direct experimental measurement.
Mechanochemical Responses and Applications
The incorporation of the pyridylvinylanthracene moiety into polymeric or crystalline materials can impart them with mechanochemical responsiveness. This refers to a material's ability to undergo a chemical transformation or a change in its physical properties in response to a mechanical stimulus, such as grinding, shearing, or stretching.
For crystalline solids of 9,10-di-[2-(4-pyridyl)vinyl]anthracene, mechanical stress can induce changes in the crystal packing. This can lead to a phenomenon known as mechanochromic luminescence, where the color of the emitted light changes upon grinding or pressing. This is often due to a transition from a crystalline to an amorphous state, or between different polymorphic forms, which alters the intermolecular interactions and, consequently, the emissive properties. For instance, a pyridine-containing anthracene derivative has been shown to exhibit mechano-responsive luminescent emissions, where gentle pressing of weakly emissive crystals resulted in a significantly more emissive material. acs.org This effect was attributed to mechanically induced deformations in the lattice that affected the aromatic stacking behavior. acs.org
In polymeric materials where 9,10-di-[2-(4-pyridyl)vinyl]anthracene is incorporated as a mechanophore, the application of mechanical force can potentially lead to the cleavage of covalent bonds or the disruption of non-covalent interactions. For instance, if the anthracene moiety is part of a photodimer crosslink within a polymer network, mechanical force could potentially induce the retro-[4π+4π] cycloaddition, leading to a change in the material's mechanical properties, such as its stiffness or self-healing capabilities.
The pyridyl groups can also play a role in the mechanochemical response by forming hydrogen bonds or coordination complexes. The disruption of these interactions by mechanical force can lead to observable changes in the material.
Table 2: Potential Mechanochemical Responses of 9,10-di-[2-(4-pyridyl)vinyl]anthracene-based Materials
| Stimulus | Potential Response | Underlying Mechanism | Potential Application |
| Grinding/Pressing (Crystals) | Mechanochromic Luminescence | Crystal-to-amorphous transition or polymorphic transformation, altering π-π stacking. | Stress sensors, security inks |
| Stretching/Compression (Polymers) | Change in Mechanical Properties | Cleavage of photodimer crosslinks or disruption of non-covalent interactions. | Self-healing materials, stress-responsive coatings |
| Sonication (Solutions/Gels) | Sol-gel transition | Disruption and reformation of supramolecular assemblies. | Smart materials, actuators |
Note: This table outlines potential mechanochemical responses based on the known behavior of similar molecular systems. The specific responses of materials containing 9,10-di-[2-(4-pyridyl)vinyl]anthracene would need to be experimentally verified.
Future Research Directions and Emerging Opportunities
Design of Novel 9,10-di-[2-(4-pyridyl)vinyl]anthracene Derivatives with Tailored Electronic Structures
The functionalization of the DPVA core presents a primary avenue for tailoring its electronic and optical properties. Future research will likely focus on the synthesis of novel derivatives to fine-tune its performance for specific applications.
One promising direction is the introduction of various functional groups to the anthracene (B1667546) core or the pyridyl rings. The addition of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modifying the material's bandgap and emission color. For instance, studies on other 9,10-disubstituted anthracenes have shown that even minor changes, such as the introduction of a nitro group, can lead to the formation of excimers and a reduction in optical quantum efficiency. nih.gov Conversely, strategic substitutions can enhance fluorescence quantum yields. rsc.org The synthesis of asymmetrically substituted derivatives, where different functional groups are attached to each pyridyl ring, could lead to materials with unique intramolecular charge transfer characteristics.
Furthermore, extending the π-conjugation of the DPVA molecule is another key strategy. This can be achieved by incorporating additional aromatic or vinylic units into the structure. Such extensions are known to cause red-shifts in both absorption and emission spectra, allowing for the tuning of the material's color output. mdpi.com The synthesis of oligomers and polymers containing the DPVA unit is also a burgeoning area. These materials could exhibit novel collective photophysical phenomena and find use in applications requiring large-area processability.
The synthesis of these new derivatives will likely rely on established and emerging cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which have been successfully employed for the synthesis of related anthracene derivatives. beilstein-journals.orgnih.gov
Exploration of New Supramolecular Assemblies and Their Functionalities
The pyridyl nitrogen atoms in DPVA provide excellent coordination sites for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). This capability opens up a vast design space for creating new functional materials.
Future research will undoubtedly explore the use of DPVA and its derivatives as organic linkers in the synthesis of novel MOFs. By varying the metal nodes and the geometry of the DPVA-based linker, it will be possible to create a wide range of porous materials with tailored pore sizes and functionalities. These MOFs could find applications in gas storage and separation, catalysis, and sensing. The inherent fluorescence of the DPVA linker can also be exploited to create luminescent MOFs for chemical sensing, where the framework's emission is modulated by the presence of specific analytes.
Beyond crystalline MOFs, the self-assembly of DPVA derivatives into other supramolecular structures is a rich area for investigation. The interplay of π-π stacking interactions between the anthracene cores and hydrogen bonding or coordination interactions involving the pyridyl groups can lead to the formation of nanofibers, vesicles, and gels. The morphology and properties of these assemblies can be controlled by solvent polarity, temperature, and the presence of guest molecules. These soft materials could have applications in areas such as light-harvesting, charge transport, and the development of responsive materials.
Integration into Hybrid Material Systems for Synergistic Effects
The incorporation of DPVA and its derivatives into hybrid material systems offers a powerful strategy for combining the desirable properties of organic and inorganic components to achieve synergistic effects. A particularly promising area is the development of hybrid perovskite materials.
Recent studies have demonstrated the successful integration of a related compound, 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium), into lead and bismuth iodide perovskite structures. researchgate.net These hybrid materials have shown remarkable thermal stability and high photoluminescence efficiency. researchgate.net Future work will likely explore the use of DPVA and its vinyl-bridged structure as the organic cation in similar perovskite architectures. The electronic interaction between the highly conjugated DPVA cation and the inorganic framework could lead to unique optoelectronic properties, making these materials promising candidates for light-emitting diodes (LEDs) and photovoltaic devices. researchgate.net
The integration of DPVA into other hybrid systems, such as quantum dot or nanoparticle composites, also holds significant potential. The DPVA component could act as a photosensitizer, absorbing light and transferring energy to the inorganic component, or as an emissive layer in hybrid LEDs. The interface between the organic and inorganic materials will be a critical area of study to understand and optimize charge and energy transfer processes for enhanced device performance.
Advanced Computational Methodologies for Property Prediction and Mechanism Elucidation
Advanced computational methods are becoming increasingly indispensable in the design and understanding of new materials. For DPVA and its derivatives, computational chemistry will play a crucial role in predicting properties and elucidating reaction and photophysical mechanisms.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have already been used to study the electronic and optical properties of related anthracene derivatives. rsc.org Future computational work will likely involve more sophisticated methods to accurately predict the excited-state dynamics, including rates of fluorescence, intersystem crossing, and non-radiative decay. These calculations will be essential for designing molecules with optimized photophysical properties for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Molecular dynamics (MD) simulations will be a powerful tool for investigating the self-assembly behavior of DPVA derivatives in solution and in the solid state. These simulations can provide insights into the formation of supramolecular structures and help to understand the factors that control their morphology and stability. For hybrid materials, computational modeling can be used to study the interface between the organic and inorganic components, predicting the electronic coupling and energy level alignment that govern device performance.
Furthermore, computational screening of virtual libraries of DPVA derivatives can accelerate the discovery of new materials with desired properties. By computationally evaluating the electronic and optical properties of a large number of candidate molecules, researchers can prioritize synthetic efforts on the most promising targets.
Investigations into Scale-Up and Processability for Research-Level Applications
For the potential of 9,10-di-[2-(4-pyridyl)vinyl]anthracene and its derivatives to be fully realized in research applications, practical considerations regarding their synthesis and processing must be addressed. Future efforts will need to focus on developing scalable and efficient synthetic routes and optimizing their processability.
While many synthetic methods for functionalized anthracenes are well-established on a lab scale, their translation to larger, research-level quantities can present challenges. beilstein-journals.orgnih.gov Research into robust and cost-effective synthetic procedures, potentially utilizing flow chemistry or microwave-assisted synthesis, will be crucial. The purification of these materials to the high purity required for many electronic and optical applications is another critical aspect that warrants investigation. Techniques such as column chromatography and sublimation are commonly used, but their scalability and efficiency for specific DPVA derivatives will need to be systematically studied.
The processability of these materials, particularly for the fabrication of thin films, is paramount for their use in electronic devices. Investigations into the solubility of DPVA and its derivatives in a range of common organic solvents will be necessary to develop solution-based deposition techniques like spin-coating and inkjet printing. researchgate.netresearchgate.net The formation of high-quality, uniform thin films is essential for achieving optimal device performance. scispace.com Atomic force microscopy (AFM) and X-ray diffraction (XRD) will be important tools for characterizing the morphology and crystallinity of these films. rsc.org Understanding and controlling the solid-state packing of these molecules is also critical, as it directly influences properties like charge mobility and solid-state emission. rsc.org
Finally, the long-term stability of these materials under operational conditions is a key factor for their practical application. Studies on the degradation mechanisms of pyridyl vinyl anthracene derivatives, both photochemically and thermally, will be important for designing more robust and durable materials for research and potential future commercial applications.
Q & A
Q. What are the recommended synthetic methodologies for preparing 9,10-di-[β-(4-pyridyl)vinyl]anthracene, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Suzuki or Sonogashira cross-coupling reactions , leveraging palladium catalysts to couple pyridyl-vinyl groups to the anthracene core. For example, Zhang et al. (2017) demonstrated that optimizing ligand ratios, solvent polarity (e.g., THF or DMF), and temperature (80–120°C) improves yields (60–85%) and minimizes byproducts like unreacted anthracene . Purity is validated using HPLC and NMR spectroscopy, with recrystallization in ethanol/dichloromethane mixtures enhancing crystallinity .
Q. How do structural features like π-π stacking and nonplanar conformations influence the compound’s crystallographic behavior?
Single-crystal X-ray diffraction reveals that the anthracene core and pyridyl-vinyl substituents adopt a nonplanar conformation due to steric hindrance between the pyridyl groups and anthracene hydrogens. This distortion reduces π-π overlap between adjacent molecules but enables weaker C–H⋯H and C–H⋯π interactions, stabilizing the crystal lattice . Packing diagrams (e.g., CCDC 2072800) show herringbone arrangements with intermolecular distances of 3.5–3.8 Å, typical of anthracene derivatives .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H NMR in CDCl₃ resolves pyridyl proton signals at δ 8.5–8.7 ppm and anthracene protons at δ 7.8–8.3 ppm, confirming substitution patterns .
- UV-Vis/fluorescence : Absorption maxima at 370–390 nm (anthracene π→π*) and emission at 420–450 nm (quantum yield Φf ≈ 0.3–0.5) indicate moderate fluorescence efficiency .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) verify purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How does 9,10-di-[β-(4-pyridyl)vinyl]anthracene function as a ligand in metal-organic frameworks (MOFs), and what coordination geometries are observed?
In MOF synthesis, the pyridyl groups act as N-donor ligands , coordinating to metal ions (e.g., Co²⁺, Fe²⁺) under solvothermal conditions. For example, Ru et al. (2023) reported a 3D Co(II)-MOF where the ligand bridges tetranuclear [Co4O14] units, forming a 2,3,10-c network topology. The ligand’s rigidity and conjugation enhance framework stability (TGA stability up to 300°C) and enable luminescence sensing of nitrofuran antibiotics .
Q. What mechanisms underpin its aggregation-induced emission (AIE) properties, and how do substituent modifications alter these effects?
AIE arises from restricted intramolecular rotation (RIR) of the pyridyl-vinyl groups in aggregated states, which suppresses nonradiative decay. Comparative studies with 9,10-di(pyrrolyl)anthracene show that bulkier substituents increase steric hindrance, amplifying RIR and boosting Φf from 0.2 (solution) to 0.7 (solid state) . Time-resolved fluorescence spectroscopy (nanosecond lifetimes) and DFT calculations further correlate torsional angles (20–30°) with emission efficiency .
Q. How do magnetic interactions in MOFs incorporating this ligand vary with metal centers?
Magnetic studies on Co(II)-MOFs reveal antiferromagnetic coupling (J = −2.1 cm⁻¹) between Co²⁺ ions mediated by the ligand’s conjugated π-system. In contrast, Fe(II) analogs exhibit spin-crossover behavior at low temperatures (<150 K), attributed to ligand field effects and metal-ligand charge transfer . SQUID magnetometry and EPR spectroscopy are critical for quantifying exchange interactions and spin states .
Q. What contradictions exist between computational predictions and experimental data regarding electronic properties?
DFT calculations often overestimate the redshift of absorption spectra by 20–30 nm compared to experimental UV-Vis data. This discrepancy arises from neglecting solvent effects (e.g., polarizability of DMF) and exciton coupling in the solid state . Additionally, predicted HOMO-LUMO gaps (~3.1 eV) may deviate by 0.2–0.3 eV due to approximations in modeling π-stacking interactions .
Q. How can this compound be tailored for sensing applications, and what methodological optimizations are required?
Functionalization with electron-withdrawing groups (e.g., –NO2) enhances nitroaromatic sensing via fluorescence quenching. Ru et al. (2023) achieved a detection limit of 0.1 μM for nitrofurantoin by tuning the MOF’s pore size to match analyte dimensions. Selectivity is validated via competitive adsorption assays with interferents like antibiotics or metal ions .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk techniques to exclude oxygen/water and prevent palladium catalyst deactivation .
- Crystallography : Employ synchrotron X-ray sources for resolving weak C–H⋯H interactions in low-electron-density regions .
- AIE Studies : Conduct dynamic light scattering (DLS) to correlate aggregate size (50–200 nm) with emission intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
